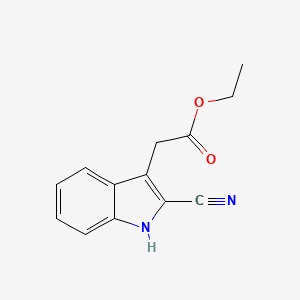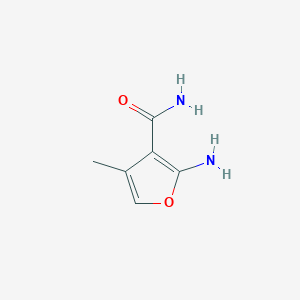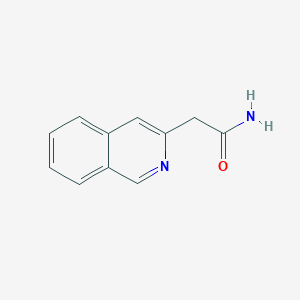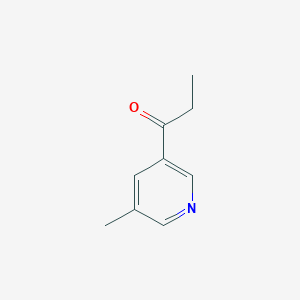
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structural features, including a hexahydro-1H-isoindole core and tert-butyl and tert-butoxycarbonylamino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the formation of the hexahydro-1H-isoindole core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of Functional Groups: The tert-butyl and tert-butoxycarbonylamino groups are introduced through subsequent reactions. This may involve the use of tert-butyl halides and tert-butoxycarbonyl chloride in the presence of a base to facilitate the substitution reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing production costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of (3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
- (3aR,4R,7aS)-tert-Butyl 4-((tert-butoxycarbonyl)amino)hexahydro-1H-isoindole-2(3H)-carboxylate
Uniqueness
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate stands out due to its specific stereochemistry and functional groups. These features contribute to its unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C18H32N2O4 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-17(2,3)23-15(21)19-14-9-7-8-12-10-20(11-13(12)14)16(22)24-18(4,5)6/h12-14H,7-11H2,1-6H3,(H,19,21) |
InChI-Schlüssel |
UIEIDXVJEYWTPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)




![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)



